3-Bromoisoquinolin-1(2H)-one
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Overview
Description
3-Bromoisoquinolin-1(2H)-one is an organic compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 3-position and a carbonyl group at the 1-position makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoisoquinolin-1(2H)-one can be synthesized through several methods. One common approach involves the bromination of isoquinolin-1(2H)-one. This can be achieved by reacting isoquinolin-1(2H)-one with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) or carbon tetrachloride (CCl4) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical bromination methods has also been explored to minimize waste and improve the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromoisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form isoquinoline-1,3-dione.
Reduction Reactions: Reduction of the carbonyl group can yield 3-bromoisoquinolin-1-ol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution: Various substituted isoquinolin-1(2H)-one derivatives.
Oxidation: Isoquinoline-1,3-dione.
Reduction: 3-Bromoisoquinolin-1-ol.
Scientific Research Applications
3-Bromoisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Bromoisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine.
3-Iodoisoquinolin-1(2H)-one: Contains an iodine atom at the 3-position.
Isoquinolin-1(2H)-one: Lacks the halogen substitution at the 3-position.
Uniqueness
3-Bromoisoquinolin-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications .
Properties
IUPAC Name |
3-bromo-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-6-3-1-2-4-7(6)9(12)11-8/h1-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRWDZCFFOTHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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